molecular formula C13H14Cl2N4O B12122610 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea

1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea

Cat. No.: B12122610
M. Wt: 313.18 g/mol
InChI Key: QUXVNMUEEBVBFG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an imidazolylpropyl moiety linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea typically involves the following steps:

  • Formation of the Imidazolylpropyl Intermediate:

    • Starting with 3-chloropropylamine, the compound is reacted with imidazole in the presence of a base such as potassium carbonate to form 3-(imidazol-1-yl)propylamine.
    • Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and reaction time (several hours).
  • Coupling with Dichlorophenyl Isocyanate:

    • The intermediate 3-(imidazol-1-yl)propylamine is then reacted with 3,4-dichlorophenyl isocyanate to form the final product.
    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to mild heating), and reaction time (overnight).

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The urea group can be reduced to amines under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines derived from the reduction of the urea group.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Molecular Targets and Pathways:

    Enzymes: Potential targets include proteases and kinases.

    Receptors: Possible interactions with G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

    1-(3,4-Dichlorophenyl)-3-(3-pyridylpropyl)urea: Similar structure but with a pyridyl group instead of an imidazolyl group.

    1-(3,4-Dichlorophenyl)-3-(3-piperidinylpropyl)urea: Contains a piperidinyl group, offering different pharmacological properties.

Uniqueness: 1-(3,4-Dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea is unique due to the presence of the imidazole ring, which can confer specific binding properties and biological activities not seen in its analogs.

This compound’s distinct structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C13H14Cl2N4O

Molecular Weight

313.18 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-imidazol-1-ylpropyl)urea

InChI

InChI=1S/C13H14Cl2N4O/c14-11-3-2-10(8-12(11)15)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20)

InChI Key

QUXVNMUEEBVBFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCN2C=CN=C2)Cl)Cl

Origin of Product

United States

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